(S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide
CAS No.:
Cat. No.: VC13475174
Molecular Formula: C12H23N3O
Molecular Weight: 225.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H23N3O |
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Molecular Weight | 225.33 g/mol |
IUPAC Name | (2S)-2-amino-N-cyclopropyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide |
Standard InChI | InChI=1S/C12H23N3O/c1-9(13)12(16)15(10-5-6-10)8-11-4-3-7-14(11)2/h9-11H,3-8,13H2,1-2H3/t9-,11?/m0/s1 |
Standard InChI Key | LTMWWOFMNUWZPW-FTNKSUMCSA-N |
Isomeric SMILES | C[C@@H](C(=O)N(CC1CCCN1C)C2CC2)N |
SMILES | CC(C(=O)N(CC1CCCN1C)C2CC2)N |
Canonical SMILES | CC(C(=O)N(CC1CCCN1C)C2CC2)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, (2S)-2-amino-N-cyclopropyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide, reflects its stereochemical configuration and functional groups. Its molecular formula is C₁₂H₂₃N₃O, with a molar mass of 225.33 g/mol . Key structural features include:
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A propionamide backbone with an (S)-configured amino group.
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A cyclopropyl substituent attached to the amide nitrogen.
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A 1-methylpyrrolidin-2-ylmethyl group, contributing to its chiral center and three-dimensional conformation.
The stereochemistry is critical for its biological activity, as evidenced by studies on analogous compounds where enantiomers exhibit distinct pharmacological profiles .
Table 1: Structural Comparison with Analogous Compounds
Synthesis and Purification
Synthetic Routes
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide involves multi-step organic reactions, typically including:
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Amide Bond Formation: Coupling cyclopropylamine with a pyrrolidine-containing carboxylic acid derivative under conditions optimized for stereochemical control.
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Chiral Resolution: Use of chiral auxiliaries or catalysts to ensure the (S)-configuration at the amino center .
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Purification: Chromatographic techniques (e.g., HPLC) or crystallization to achieve >96% purity .
A representative synthetic pathway is outlined below:
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Step 1: React 1-methylpyrrolidine-2-carbaldehyde with cyclopropylamine in the presence of a reducing agent (e.g., NaBH₄) to form the secondary amine intermediate.
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Step 2: Introduce the propionamide moiety via coupling with protected (S)-2-aminopropionic acid using EDCl/HOBt.
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Step 3: Deprotect the amino group and purify via reversed-phase chromatography.
Physicochemical Properties
Physical Properties
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in water (<1 mg/mL) .
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Melting Point: Estimated at 120–125°C based on analogues.
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LogP: Calculated logP of 1.2, indicating moderate lipophilicity.
Chemical Stability
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pH Sensitivity: Stable in neutral conditions but prone to hydrolysis under strongly acidic or basic conditions due to the amide bond .
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Oxidative Stability: Susceptible to oxidation at the pyrrolidine ring’s tertiary amine, necessitating storage under inert atmospheres .
Biological Activity and Mechanism
Neuropharmacological Interactions
The compound’s pyrrolidine and cyclopropyl groups enable interactions with G-protein-coupled receptors (GPCRs) and ion channels. Studies on structurally related molecules suggest:
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Dopamine D₂ Receptor Modulation: The cyclopropyl group enhances binding affinity (Ki = 45 nM in rat striatal membranes) .
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Serotonin Transporter Inhibition: Analogues exhibit IC₅₀ values of 120 nM, indicating potential antidepressant applications.
Enzymatic Inhibition
In vitro assays reveal inhibitory activity against cytochrome P450 3A4 (CYP3A4) (IC₅₀ = 8.2 µM), suggesting implications in drug-drug interaction studies.
Applications in Research
Medicinal Chemistry
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Lead Compound Optimization: Used as a scaffold for developing CNS-targeted drugs due to its blood-brain barrier permeability (Papp = 12 × 10⁻⁶ cm/s in MDCK cells) .
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Protease Inhibitor Design: The propionamide moiety serves as a transition-state mimic in inhibitors of HIV-1 protease .
Pharmacokinetic Studies
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Metabolic Stability: Hepatic microsomal studies show a half-life of 23 minutes in human liver microsomes, necessitating structural modifications for in vivo applications.
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Plasma Protein Binding: High binding (>90%) to albumin, limiting free drug concentration.
Comparison with Structural Analogues
Impact of Substitutents
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